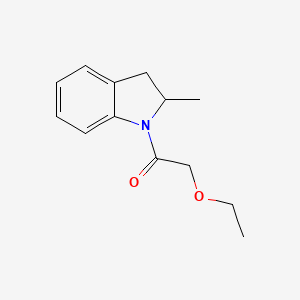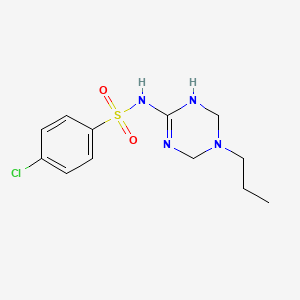
2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidized Derivatives: Carboxylic acids, aldehydes.
Reduced Derivatives: Alcohols.
Substituted Derivatives: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
- 2-ETHOXY-1-(2-METHYL-1H-INDOL-1-YL)-1-ETHANONE
- 2-ETHOXY-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
Uniqueness
2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the indole ring can also affect its interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-ethoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-3-16-9-13(15)14-10(2)8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
FHMYYYAGGYHQER-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1C(CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11027861.png)
![2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027869.png)
![[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B11027870.png)


![2-(cyclohexylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027885.png)
![N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027889.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11027905.png)
![tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027907.png)
![N-(4,8-dimethyl-2-quinazolinyl)-N''-[2-(methylamino)benzoyl]guanidine](/img/structure/B11027914.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027920.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11027925.png)
![1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B11027933.png)
![Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-](/img/structure/B11027934.png)
